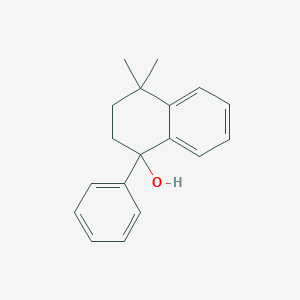![molecular formula C10H11N5O B14610236 Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- CAS No. 61006-81-3](/img/structure/B14610236.png)
Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system combining pyridine, triazine, and morpholine moieties, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with cyanogen bromide followed by treatment with morpholine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, such as dicationic molten salts, has been reported to enhance the efficiency of the synthesis process . These methods often employ solvent-free conditions or green solvents like ethanol to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action of Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis . By binding to DHFR, the compound reduces the availability of tetrahydrofolate, thereby inhibiting the synthesis of nucleotides and ultimately leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrido[3,4-d]pyrimidine: Known for its therapeutic potential in treating cancer and other diseases.
Pyrido[4,3-d]pyrimidine: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- stands out due to its unique combination of pyridine, triazine, and morpholine rings, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DHFR with high affinity makes it a promising candidate for drug development .
Propriétés
Numéro CAS |
61006-81-3 |
|---|---|
Formule moléculaire |
C10H11N5O |
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
4-pyrido[2,3-e][1,2,4]triazin-3-ylmorpholine |
InChI |
InChI=1S/C10H11N5O/c1-2-8-9(11-3-1)12-10(14-13-8)15-4-6-16-7-5-15/h1-3H,4-7H2 |
Clé InChI |
AFRXEIDHSZUAIC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC3=C(C=CC=N3)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)









![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
